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Compound of Interest

Compound Name:
DMTr-MOE-Inosine-3-CED-

phosphoramidite

Cat. No.: B13710149 Get Quote

In-Depth Technical Guide: DMTr-MOE-Inosine
Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 5'-O-Dimethoxytrityl-2'-O-(2-

methoxyethyl)inosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite, a key building

block in the synthesis of modified oligonucleotides for therapeutic and research applications.

Core Molecular Data
The fundamental properties of DMTr-MOE-Inosine phosphoramidite are summarized below.

This phosphoramidite is instrumental in introducing 2'-O-methoxyethyl (2'-MOE) modifications

into synthetic oligonucleotides, a modification known to enhance nuclease resistance, increase

binding affinity to target RNA, and reduce non-specific protein binding.

Property Value Reference

Molecular Weight 828.89 g/mol [1][2]

Chemical Formula C₄₃H₅₃N₆O₉P [1][2]
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Rationale for Use in Oligonucleotide Therapeutics
The incorporation of 2'-MOE modifications, facilitated by phosphoramidites such as DMTr-

MOE-Inosine, is a cornerstone of second-generation antisense oligonucleotide (ASO)

technology.[3] This modification confers several advantageous properties to the resulting

oligonucleotides, making them more suitable for in vivo applications.[3] Key benefits include:

Enhanced Nuclease Resistance: The 2'-MOE group protects the oligonucleotide from

degradation by cellular nucleases, prolonging its half-life.[3][4]

Increased Binding Affinity: The modification promotes an RNA-like (A-form) helical

conformation, leading to stronger and more specific binding to complementary RNA targets.

[5][6]

Reduced Toxicity: Compared to earlier modifications like phosphorothioates alone, 2'-MOE

modifications can lead to a better toxicity profile.[3]

These characteristics have led to the successful development of several FDA-approved ASO

drugs that utilize 2'-MOE chemistry.

Experimental Protocol: Solid-Phase Synthesis of a
2'-MOE-Modified Oligonucleotide
The following is a detailed methodology for the incorporation of DMTr-MOE-Inosine

phosphoramidite into a growing oligonucleotide chain using automated solid-phase synthesis

based on phosphoramidite chemistry. This process is cyclical, with each cycle adding one

nucleotide.

Materials:

DMTr-MOE-Inosine phosphoramidite

Standard DNA/RNA phosphoramidites (A, C, G, T/U)

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
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Activator solution (e.g., 5-ethylthio-1H-tetrazole)

Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-

methylimidazole/THF)

Oxidizing solution (iodine in THF/water/pyridine)

Anhydrous acetonitrile

Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine mixture)

Automated DNA/RNA synthesizer

Procedure:

The synthesis follows a four-step cycle for each nucleotide addition:

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-

dimethoxytrityl (DMTr) protecting group from the nucleoside bound to the solid support. This

is achieved by treating the support with the deblocking solution, which exposes the 5'-

hydroxyl group for the subsequent coupling reaction.[7][8]

Coupling: The DMTr-MOE-Inosine phosphoramidite is activated by the activator solution and

then delivered to the synthesis column. The activated phosphoramidite reacts with the free

5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[9]

[10] Coupling times for modified phosphoramidites like 2'-MOE may be longer than for

standard DNA phosphoramidites to ensure high efficiency.[9]

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted

5'-hydroxyl groups are irreversibly blocked. This is accomplished by acetylation using the

capping solutions.[8]

Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent

phosphate triester by treatment with the oxidizing solution.[8][10] This step completes the

addition of one nucleotide.
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This four-step cycle is repeated for each subsequent phosphoramidite until the desired

oligonucleotide sequence is assembled.

Post-Synthesis Processing:

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved

from the solid support, and the protecting groups on the nucleobases and the phosphate

backbone are removed. This is typically done by heating the support in a solution of aqueous

ammonia and methylamine.[1][11][12]

Purification: The full-length product is then purified from shorter, failure sequences, typically

by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis

(PAGE).[1]

Workflow and Logical Diagrams
The following diagrams illustrate the key processes involved in the use of DMTr-MOE-Inosine

phosphoramidite.
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Solid-Phase Synthesis Cycle

1. Deblocking
(Removal of 5'-DMTr)
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Caption: Automated solid-phase synthesis cycle for oligonucleotide production.
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Cellular Environment
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Caption: Mechanism of action for a 2'-MOE gapmer antisense oligonucleotide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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